Ethyl 7-Bromoindole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPMAJOHOFUQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes & Protocols: Strategic Execution of Buchwald-Hartwig Amination for the Synthesis of 7-Aminoindole Esters
Executive Summary: The Strategic Importance of 7-Aminoindoles
The 7-aminoindole scaffold is a privileged structure in modern medicinal chemistry and drug development. Its presence is critical in a multitude of bioactive molecules, particularly as a hinge-binding motif in protein kinase inhibitors used in oncology.[1][2] The ability to efficiently and selectively forge the C7-N bond on an indole nucleus, especially on substrates bearing sensitive functional groups like esters, is a frequent and significant challenge for process and medicinal chemists. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as the preeminent method for this transformation, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution.[3][4]
This document provides a comprehensive guide to the strategic selection of conditions and a detailed protocol for the Buchwald-Hartwig amination of 7-bromoindole esters. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducible and high-yielding results.
The Mechanism: A Symphony of Catalytic Events
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle begins with an active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.
The core steps are:
-
Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition into the aryl-bromide bond of the 7-bromoindole ester, forming a Pd(II) intermediate. This is often the rate-determining step in the cycle.[6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex. The choice and strength of the base are critical at this stage.[7][8]
-
Reductive Elimination: This final step involves the formation of the new C-N bond and the release of the 7-aminoindole ester product. The L-Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the amination of a 7-bromoindole ester is critically dependent on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.
Palladium Source: Choosing the Precatalyst
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are often more reliable as they form the active LPd(0) catalyst more cleanly and efficiently.[9][10] These "precatalysts" consist of a Pd(II) center, the phosphine ligand, and a stabilizing group, which rapidly releases the active Pd(0) species upon exposure to a base.
Ligand Selection: The Heart of the Catalyst
The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like indoles, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[3][11] They accelerate both the oxidative addition and the final reductive elimination steps.
-
For Indole Substrates: Ligands such as DavePhos and XPhos have shown broad utility.[5]
-
For Primary Amines: BrettPhos is an excellent choice, demonstrating high reactivity and selectivity, especially in cases where the indole N-H is unprotected.[4][9] In a study on the coupling of unprotected bromoindoles and aminoindoles, a system using BrettPhos was found to be highly effective and selective for the desired C-N coupling over N-H arylation.[4]
Base Selection: The Critical Choice for Ester Compatibility
The base's primary role is to deprotonate the amine, but its strength can make or break a reaction involving an ester.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often provide the fastest reaction rates. However, they are highly nucleophilic and can readily saponify (hydrolyze) the ester functionality, especially at elevated temperatures.[5] Their use with ester-containing substrates should be approached with caution.
-
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These bases are significantly less nucleophilic and are the preferred choice for substrates with base-sensitive functional groups like esters.[4][5] While reactions may require slightly higher temperatures or longer reaction times, the preservation of the ester group is paramount. Studies have successfully employed K₂CO₃ for the amination of unprotected indoles, making it an ideal starting point for 7-bromoindole esters.[4]
Solvent Selection
Aprotic solvents are standard for the Buchwald-Hartwig amination.
-
Toluene and Dioxane: These are the most common solvents and generally provide good results.[5][12]
-
tert-Butanol (t-BuOH): This solvent has been shown to be particularly effective, especially when using weaker carbonate bases.[4][13]
Comparative Analysis of Reaction Conditions
The following table summarizes representative conditions for Buchwald-Hartwig aminations on indole and related aryl halide substrates, providing a valuable reference for condition scouting.
| Substrate | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 7-Bromoindole | 7-Aminoindole | Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-BuOH | 100 | ~70-80 (Major) | [4] |
| Aryl Bromide | Primary Amine | Pd(OAc)₂ / Cy-vBRIDP | NaOtBu | Toluene | 100 | 89 | [14] |
| 7-Triflylcoumarin Ester | Benzophenone Imine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | THF | 65 | 70 | [15][16] |
| 6-Bromoindole | 6-Aminoindole | Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-BuOH | 100 | ~70-80 (Major) | [4] |
| Bromo-aromatic | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Not specified | [17] |
Note: Yields are highly substrate-dependent and the conditions above serve as starting points for optimization.
Detailed Experimental Protocol
This protocol is adapted from successful literature procedures for the amination of unprotected bromoindoles, prioritizing the stability of the ester functional group.[4]
Caption: A typical experimental workflow for the amination protocol.
Materials:
-
7-Bromoindole ester (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
BrettPhos (0.024 mmol, 2.4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv, finely ground)
-
Anhydrous, degassed tert-Butanol (t-BuOH, 5-10 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried to remove moisture. The reaction solvent (t-BuOH) should be degassed by sparging with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the 7-bromoindole ester, potassium carbonate, palladium(II) acetate, and BrettPhos to the reaction vial. If the amine is a solid, it should be added at this stage.
-
Sealing and Purging: Seal the vial with the screw cap. If not working in a glovebox, evacuate and backfill the vial with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Add the degassed tert-butanol via syringe. If the amine is a liquid, add it via syringe at this point.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite to remove the inorganic base and palladium residues. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 7-aminoindole ester.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.[9][12]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not forming).2. Insufficiently strong base.3. Poor quality or wet reagents/solvent. | 1. Switch to a modern precatalyst (e.g., BrettPhos Pd G3).2. If ester stability allows, cautiously screen a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure K₂CO₃ is finely powdered.3. Use freshly opened, anhydrous/degassed solvent. Ensure reagents are dry. |
| Ester Saponification | Base is too strong or reaction temperature is too high for an extended period. | 1. The primary solution is to use a weaker base like K₂CO₃ or Cs₂CO₃.[5]2. Attempt the reaction at a lower temperature (e.g., 80-90 °C), accepting a longer reaction time. |
| Hydrodehalogenation | The bromoindole is reduced to the parent indole without amination. This is a common side reaction.[9] | 1. Ensure a strictly inert atmosphere; oxygen can interfere with the catalyst.2. Re-evaluate the ligand-to-palladium ratio; a slight excess of ligand can sometimes suppress this pathway.3. Lowering the reaction temperature may help. |
| Indole N-H Arylation | The amine couples with the N-H of another indole molecule instead of the C-Br bond. | 1. The use of a selective ligand like BrettPhos is known to minimize this side reaction.[4]2. If the issue persists, protecting the indole nitrogen (e.g., with a SEM or BOC group) may be necessary, though this adds steps to the synthesis. |
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]
-
Maes, B. U. W., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(5), 1055. Available at: [Link]
-
Li, J., et al. (2024). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Green Chemistry. Available at: [Link]
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11094–11105. Available at: [Link]
-
Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
-
Dykstra, K. M., et al. (2012). Diindolylamine Preparation and Stability Investigations. ACS Omega, 1(6), 1143-1150. Available at: [Link]
-
Nolan, S. P., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Available at: [Link]
-
Park, S., et al. (2011). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. SciSpace. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Available at: [Link]
-
Selected bioactive molecules containing 7‐aminoindole scaffold (A) and... - ResearchGate. (n.d.). Available at: [Link]
-
Sigman, M. S., et al. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 135(40), 15054–15057. Available at: [Link]
-
Prototypical Buchwald-Hartwig amination mechanism Prototypical... | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
-
Movassaghi, M., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6484–6487. Available at: [Link]
-
Jin, X., et al. (2011). Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells. DSpace@MIT. Available at: [Link]
-
Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles - Ursinus Digital Commons. (2025). Available at: [Link]
-
Jin, X., et al. (2011). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. ChemBioChem, 12(1), 65-70. Available at: [Link]
-
Jin, X., et al. (2011). Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling for specific protein labeling in living cells. PubMed. Available at: [Link]
-
Jin, X., et al. (2011). Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells. DSpace@MIT. Available at: [Link]
-
Reddy, L. V. R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4758. Available at: [Link]
Sources
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- 2. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 13. hammer.purdue.edu [hammer.purdue.edu]
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- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Recrystallization solvents for ethyl 7-bromoindole-3-carboxylate
Technical Support Guide: Recrystallization of Ethyl 7-Bromoindole-3-Carboxylate
Executive Summary: The Solvent System
For the purification of ethyl 7-bromoindole-3-carboxylate , the most robust and field-proven solvent system is Ethanol (EtOH) or an Ethanol/Water mixture.
While the "7-bromo" substituent increases lipophilicity compared to the parent indole, the "3-carboxylate" ester moiety maintains sufficient polarity for solubility in hot alcohols. This balance makes ethanol the ideal "Goldilocks" solvent: it dissolves the compound at reflux but allows for high recovery upon cooling.[1]
| Solvent System | Application | Pros | Cons |
| Ethanol (95% or Abs.) | Primary Choice | High recovery, low toxicity, excellent impurity rejection.[1] | May require cooling to -20°C for max yield.[1] |
| Ethanol + Water | Anti-Solvent Method | Forces precipitation if yield in pure EtOH is low.[1] | High risk of "oiling out" if water is added too fast.[1] |
| Toluene | Alternative | Excellent for removing polar tars/polymeric impurities.[1] | Lower recovery; harder to remove residual solvent.[1] |
| Ethyl Acetate/Heptane | Alternative | Good for very lipophilic impurities.[1] | Heptane often causes oiling before crystallization.[1] |
The "Why" Behind the Chemistry (Mechanistic Insight)
To troubleshoot effectively, you must understand the intermolecular forces at play:
-
Pi-Stacking & Crystal Lattice: Indoles crystallize efficiently due to pi-pi stacking of the aromatic rings.[1] The bromine atom at the 7-position is a heavy, lipophilic halogen that can distort this packing if impurities (like the 5-bromo isomer) are present.
-
Hydrogen Bonding: The N-H proton of the indole is a hydrogen bond donor.[1] Alcohols (EtOH) can solvate this specifically.[1] As the solution cools, the indole-indole interactions (N-H[2]···O=C of the ester) must overcome the indole-solvent interactions to form a lattice.
-
The "Oiling Out" Phenomenon: Bromoindoles have low melting points (often <100°C).[1] If the solvent boiling point is too close to the compound's melting point, or if the anti-solvent (water) decreases solubility too rapidly, the compound will phase-separate as a liquid (oil) rather than a solid.[2]
Detailed Recrystallization Protocol
Prerequisite: Determine the crude melting point. If the crude is a dark oil or sticky solid, perform a "pre-clean" via a short silica plug (filtration) using CH₂Cl₂ before attempting recrystallization.[2]
Step 1: Solubility Test (The "Test Tube" Method)
Step 2: Dissolution
-
Place the crude material in an Erlenmeyer flask.
-
Add a stir bar and a minimum amount of solvent (start with ~5 mL per gram).[1]
-
Heat to reflux with stirring.
-
Add solvent in small portions through the condenser until the solid just dissolves.
Step 3: Decolorization (Optional but Recommended)[1][3]
-
If the solution is dark brown/red (common in Fischer indole synthesis), remove from heat, let cool slightly, and add Activated Charcoal (0.5 - 1% wt/wt) .[2]
-
Warning: Do not add charcoal to a boiling solution; it will foam over.[1]
-
Reflux for 5–10 minutes.[1]
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.[1]
Step 4: Crystallization
-
Allow the filtrate to cool to room temperature slowly (place the flask on a cork ring or wood block). Rapid cooling traps impurities.[1]
-
The Anti-Solvent Trick: If no crystals form at RT, warm the solution slightly and add warm water dropwise until a faint turbidity (cloudiness) persists. Add one drop of ethanol to clear it.[1]
-
Let it stand undisturbed.[1] Once crystals appear, move to a fridge (4°C) or freezer (-20°C) for 2 hours to maximize yield.
Step 5: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).[1]
-
Wash: Wash the cake with ice-cold solvent (the same mixture used for crystallization, e.g., 50% EtOH).
-
Dry: Dry under high vacuum. Bromoindoles can be heat-sensitive; do not oven-dry above 40°C.[1]
Troubleshooting & FAQs
Q1: My product separated as a dark oil at the bottom of the flask (Oiling Out). What now?
-
Cause: The solution was too concentrated, or the anti-solvent (water) was added too quickly, causing the compound to crash out as a liquid above its melting point.[2]
-
Fix:
-
Re-heat the mixture until the oil redissolves (add a small amount of pure ethanol if needed).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.[1]
-
Slow Down: Cool the flask very slowly. Wrap it in a towel to insulate it.[1]
-
Q2: The crystals are colored (pink/brown) even after recrystallization.
-
Cause: Oxidation products (indolenines or radical species) are trapped in the crystal lattice.
-
Fix: You need a "polishing" step.[1]
-
Dissolve the crystals in a non-polar solvent like Toluene or Benzene .[1]
-
Wash this organic layer with a mild reducing agent like 10% Sodium Metabisulfite or Sodium Thiosulfate solution.[1] This reduces the colored oxidized species.[1]
-
Dry the organic layer, evaporate, and then recrystallize from Ethanol.[2]
-
Q3: I have low recovery yield (<50%).
-
Cause: The compound is too soluble in the cold solvent.[1]
-
Fix:
Q4: The melting point is lower than the literature value (e.g., <80°C).
-
Cause: Isomeric contamination.[1] The Fischer indole synthesis often produces the 5-bromo isomer alongside the 7-bromo isomer if the starting material wasn't regiospecific.[1]
-
Fix: Recrystallization alone may not separate these isomers effectively due to their structural similarity.[1]
Decision Logic (Workflow)
Caption: Decision matrix for solvent selection and troubleshooting based on initial solubility observations.
References
-
Leggetter, B. E., & Brown, R. K. (1960).[2] The Structure of Monobrominated Ethyl Indole-3-carboxylate and the Preparation of 7-Bromoindole.[1][4][5] Canadian Journal of Chemistry, 38(9), 1467–1471.[2] [2]
-
Dobbs, A. (2001).[1] Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies.[1] The Journal of Organic Chemistry, 66(2), 638–641.[2]
-
Sigma-Aldrich. (n.d.).[1] 7-Bromoindole Product Information & Safety Data Sheet.
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
Sources
- 1. Ethyl 7-bromo-1H-indole-2-carboxylate | C11H10BrNO2 | CID 7017885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 7-ブロモインドール 96% | Sigma-Aldrich [sigmaaldrich.com]
Minimizing hydrolysis byproducts during ester functionalization
Technical Support Center: Ester Functionalization & Stability Current Status: Operational | Ticket Priority: High
Overview: The Hydrolysis vs. Functionalization Battlefield
Welcome to the Advanced Synthesis Support Center. You are likely here because your ester functionalization (e.g., transesterification,
In ester chemistry, water is the "silent killer." The fundamental problem is a competition for the tetrahedral intermediate . Whether you are using acid or base catalysis, both water (hydrolysis) and your desired nucleophile (functionalization) attack the carbonyl carbon. Because water is small, highly nucleophilic, and often omnipresent, it frequently wins the kinetic race unless specific suppression protocols are enacted.
This guide provides the protocols to shift that equilibrium in your favor.
Module 1: Pre-Reaction – The Water Exclusion Protocol
The Core Directive: You cannot minimize hydrolysis if your solvent system introduces the reactant (water) at the start. "Dry" solvent from a bottle is rarely dry enough for sensitive ester manipulations.
Solvent Drying Architecture
Standard silica or sodium drying is often insufficient for trace water removal in polar solvents used for esters. You must use the correct Molecular Sieves (MS).
Critical Selection Rule:
-
Methanol/Ethanol: Use 3Å Sieves . (4Å sieves effectively adsorb methanol/ethanol, ruining solvent stoichiometry).
-
THF/DCM/Toluene: Use 4Å Sieves .
| Solvent Type | Recommended Desiccant | Activation Protocol | Residual Water Target |
| Methanol / Ethanol | 3Å Molecular Sieves | Bake 250°C (12h) or Microwave (pulses) | < 30 ppm |
| THF / Dioxane | 4Å Molecular Sieves | Bake 250°C (12h) | < 10 ppm |
| DCM / Chloroform | 4Å Molecular Sieves | Bake 250°C (12h) | < 20 ppm |
| Toluene / Benzene | Dean-Stark / Azeotrope | Reflux prior to reactant addition | < 50 ppm |
Expert Insight: Never assume "Anhydrous" grades from suppliers are sufficient for catalytic transesterification. Always store over activated sieves for 24 hours prior to use.
Module 2: Reaction Control – The Competitive Mechanism
To stop hydrolysis, you must understand where it intercepts your pathway. Below is the mechanistic flow of a Base-Catalyzed Transesterification. Note the "Red Zone" where water competes.
Figure 1: The "Red Zone" represents the critical competition at the tetrahedral intermediate. If water attacks here, the pathway diverts to the thermodynamic sink (Carboxylic Acid).
Catalyst Selection Strategy
If standard Fischer (Acid) or Alkoxide (Base) conditions yield high hydrolysis, switch to Otera’s Catalyst or Steglich conditions.
| Catalyst System | Mechanism | Best For... | Hydrolysis Risk |
| H₂SO₄ / HCl | Fischer (Acid) | Simple alkyl esters | High (Equilibrium driven) |
| NaOEt / LiHMDS | Base Mediated | Enolization / Transesterification | High (Saponification risk) |
| DCC / DMAP | Steglich | Sterically hindered esters | Low (Activates acid, not ester) |
| Otera’s Catalyst | Distannoxane | Acid/Base Sensitive substrates | Very Low (Mild, neutral) |
Module 3: Workup & Isolation – The Danger Zone
Many researchers successfully run the reaction but hydrolyze their product during the quench.
The "Flash Hydrolysis" Phenomenon: When you quench a basic enolate or transesterification mixture with strong acid (e.g., 1M HCl), you create a localized zone of low pH and high heat. This creates a "perfect storm" for acid-catalyzed hydrolysis of your newly formed ester.
Protocol: The Buffered Quench
-
Cool Down: Place reaction vessel in an ice bath (0°C).
-
Buffer Prep: Prepare a saturated solution of Ammonium Chloride (
) or Sodium Phosphate Monobasic ( ). -
Slow Addition: Add buffer dropwise. This neutralizes the base without generating a "proton shock" (pH < 1).
-
Extraction: Immediately extract into a non-polar solvent (Hexanes/EtOAc) to pull the ester away from the aqueous phase.
Troubleshooting & FAQs
Q1: I am using anhydrous methanol and NaOMe, but I still see ~15% carboxylic acid byproduct. Why? Diagnosis: This is likely atmospheric moisture intrusion or hydroxide contamination in your base. The Fix:
-
Sodium Methoxide (NaOMe) is extremely hygroscopic. If the bottle is old, it has likely converted partially to NaOH. Use freshly prepared alkoxides or open a new bottle under inert atmosphere (glovebox/Schlenk line).
-
Switch to a Dean-Stark setup with a non-polar co-solvent (Toluene) to azeotropically remove water continuously as it forms or enters the system.
Q2: My ester is sterically hindered (t-butyl). Standard transesterification fails, and pushing the temperature just causes hydrolysis. Diagnosis: Steric bulk prevents the nucleophile (alcohol) from attacking, but water (being smaller) can still slip in, especially at high heat. The Fix:
-
Steglich Esterification: Use DCC/DMAP.[1] This activates the carboxylic acid (if starting from acid) or use Otera’s Catalyst (1,3-disubstituted tetraalkyldistannoxane). Otera’s catalyst is unique because it features a "double Lewis acid" mechanism that accommodates bulky substrates better than proton catalysis.
Q3: Can I use Molecular Sieves during the reaction? Answer: Yes, but with caution.
-
Acid Catalysis: Yes, adding 3Å/4Å sieves shifts the equilibrium by physically trapping water produced during Fischer esterification.
-
Base Catalysis: Be careful. Some sieves are slightly acidic or basic depending on their binder. For highly sensitive reactions, use powdered sieves that have been flame-dried immediately before addition.
References
-
Otera, J. (1993).[2] Transesterification. Chemical Reviews, 93(4), 1449–1470.[2]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Organic Chemistry Portal. Dean-Stark Apparatus.
-
Master Organic Chemistry. Transesterification.
Sources
Technical Support Center: Catalyst Selection for C7-Activation of Indole Esters
Welcome to our dedicated technical support center for the C7-activation of indole esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of site-selective C-H functionalization. Directing reactions to the C7 position of the indole core is a formidable challenge due to the intrinsic reactivity of the C2 and C3 positions.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your C7-activation experiments. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Conversion to the Desired C7-Functionalized Product
Potential Causes:
-
Catalyst Inactivity: The chosen transition metal catalyst may be inactive or poisoned.
-
Ineffective Directing Group: The directing group on the indole nitrogen may not be suitable for the specific catalytic system.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact catalyst performance.
-
Poor Quality Reagents: Impurities in starting materials, solvents, or reagents can inhibit the reaction.
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Ensure the catalyst is from a reliable source and has been stored under appropriate conditions (e.g., inert atmosphere).
-
Consider a different catalyst system. For instance, if a palladium-catalyzed reaction is failing, a rhodium or iridium-based catalyst might offer better results for your specific substrate.[3][4]
-
For air-sensitive catalysts, ensure all manipulations are performed under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line).
-
-
Evaluate the Directing Group:
-
The choice of directing group is paramount for C7-selectivity.[4] Sterically demanding groups like di-tert-butylphosphinoyl (-P(O)tBu₂) or pivaloyl (-Piv) are often employed to favor functionalization at the C7 position by sterically hindering the C2 position.[1][3][4]
-
If you are using a smaller directing group like acetyl, consider switching to a bulkier alternative. The N-P(O)tBu₂ group has been shown to be particularly effective in directing C-H activation to the C7-position in palladium-catalyzed couplings.[5][6]
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Some C-H activation reactions require significant thermal energy to proceed.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalytic cycle. Screen a range of solvents (e.g., toluene, dioxane, DMA, DCE).
-
Additives: The addition of a ligand or an oxidant can be crucial. For example, in palladium-catalyzed C7-arylation, a pyridine-type ligand is often necessary.[5][7] In some rhodium-catalyzed reactions, an external oxidant may not be required.[8]
-
-
Ensure Reagent Purity:
-
Use freshly distilled solvents and high-purity starting materials. Impurities can act as catalyst poisons.[9]
-
If applicable, ensure your coupling partner (e.g., aryl halide, alkene) is pure and free of inhibitors.
-
Issue 2: Poor Regioselectivity (Formation of C2, C3, or other Arylated Isomers)
Potential Causes:
-
Intrinsic Reactivity of Indole: The electron-rich pyrrole ring of indole inherently favors electrophilic attack at the C3 position, and C-H activation often occurs preferentially at C2.[1][3]
-
Insufficient Steric Hindrance from the Directing Group: The directing group may not be bulky enough to effectively block the C2 position and direct the catalyst to C7.
-
Inappropriate Catalyst/Ligand Combination: The chosen catalytic system may not have the required steric and electronic properties to enforce C7-selectivity.
Troubleshooting Steps:
-
Re-evaluate the Directing Group: This is the most critical factor for controlling regioselectivity.
-
Switch to a more sterically demanding directing group. The table below provides a comparison of commonly used directing groups and their typical selectivity.
-
The N-P(O)tBu₂ and N-PtBu₂ groups have demonstrated high C7-selectivity in various transformations, including arylation, olefination, and acylation.[6][8]
-
-
Modify the Ligand:
-
For palladium-catalyzed reactions, the choice of ligand is crucial. A pyridine-type ligand in conjunction with a phosphinoyl directing group has been shown to be key for high C7-selectivity in the arylation of indoles with arylboronic acids.[5][7]
-
For iridium-catalyzed borylations, the reaction can sometimes proceed without a ligand, but the directing group is essential for selectivity.[10]
-
-
Adjust the Catalyst System:
Frequently Asked Questions (FAQs)
Q1: Why is C7-activation of indole so challenging?
A1: The primary challenge lies in overcoming the inherent electronic properties of the indole ring system. The pyrrole moiety is highly electron-rich, making the C3 and C2 positions the most nucleophilic and thus the most reactive sites for many transformations, including C-H activation.[1][2][3] To achieve selective functionalization at the less reactive C7 position on the benzene ring, a directing group strategy is typically required to steer the metal catalyst to the desired location.[4][13]
Q2: What is the role of the directing group in C7-activation?
A2: The directing group, attached to the indole nitrogen, plays a pivotal role in achieving C7-selectivity through a process called chelation-assisted C-H activation. The directing group contains a heteroatom (e.g., oxygen or phosphorus) that can coordinate to the transition metal catalyst. This coordination brings the catalyst into close proximity to the C7-H bond, facilitating its cleavage and subsequent functionalization. The steric bulk of the directing group is also crucial for disfavoring the competing C2-activation.[1][3][4]
Q3: Which catalyst system is best for C7-arylation of indole esters?
A3: There is no single "best" catalyst system, as the optimal choice depends on the specific indole substrate and the aryl coupling partner. However, several highly effective systems have been reported:
-
Palladium-based systems: A combination of Pd(OAc)₂ as the catalyst, a phosphinoyl directing group (e.g., N-P(O)tBu₂), and a pyridine-type ligand has proven successful for the C7-arylation with arylboronic acids.[5][7]
-
Rhodium-based systems: Wilkinson's catalyst ([Rh(PPh₃)₃Cl]) has been used effectively for the C7-arylation of indoles bearing an N-PR₂ directing group with (hetero)aryl bromides.[8] This system is notable for not requiring an external ligand.
Q4: Can I perform C7-alkenylation or alkylation using similar strategies?
A4: Yes, the directing group strategy is applicable to a range of C7-functionalizations.
-
Alkenylation: Rhodium catalysts have been successfully employed for the C7-alkenylation of indoles with various alkenes, often utilizing an N-pivaloyl or a sulfur-based directing group.[3][11][14]
-
Alkylation: Iridium(I)-catalyzed alkylation of indolines with alkenes has been achieved using BINAP as a ligand.[3] Rhodium-catalyzed alkylation with α,β-unsaturated ketones has also been reported.[11]
Q5: Are there any metal-free methods for C7-functionalization?
A5: While transition-metal catalysis is the predominant approach, some metal-free methods have been developed. For instance, a catalyst-free Friedel–Crafts alkylation of certain indoles at the C7 position using para-quinone methides has been reported.[1] Additionally, a boron-mediated C-H borylation at the C7 position using BBr₃ has been demonstrated, offering a transition-metal-free route to C7-borylated indoles.[6]
Data and Protocols
Table 1: Comparison of Directing Groups for C7-Activation of Indoles
| Directing Group | Typical Catalyst System | Target Transformation | C7-Selectivity | Reference |
| N-P(O)tBu₂ | Pd(OAc)₂ / Pyridine Ligand | Arylation | High | [5][7] |
| N-PtBu₂ | [Rh(PPh₃)₃Cl] | Arylation | High | [8] |
| N-Pivaloyl (Piv) | Rhodium Catalyst | Alkenylation | Good to Excellent | [3][11] |
| N-Hydrosilyl | Iridium Catalyst | Borylation | High | [1] |
| N-SCy | Rhodium Catalyst | Alkenylation | High | [14] |
| N-Pyrimidyl | Rhodium Catalyst | Arylsulfonylamination | High | [15] |
Experimental Protocol: Palladium-Catalyzed C7-Arylation of N-P(O)tBu₂-Indole
This protocol is adapted from the work of Shi and coworkers.[5][7]
Materials:
-
N-P(O)tBu₂ protected indole ester
-
Arylboronic acid
-
Pd(OAc)₂
-
Pyridine-type ligand (e.g., 3-methylpyridine)
-
K₂CO₃ (or another suitable base)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the N-P(O)tBu₂ protected indole ester (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), pyridine-type ligand (10 mol%), and K₂CO₃ (2.0 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 12-24 hours) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C7-arylated indole ester.
Visualizing the Mechanism
The following diagram illustrates a plausible catalytic cycle for the rhodium-catalyzed C7-arylation of an indole bearing a phosphine-based directing group.
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Sulfur-Directed C7-Selective Alkenylation of Indoles under Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
High-Resolution NMR Characterization of Ethyl 7-Bromoindole-3-Carboxylate: A Comparative Regioisomeric Analysis
Abstract
This technical guide provides a definitive interpretation of the 1H NMR spectrum of ethyl 7-bromoindole-3-carboxylate , a critical scaffold in the development of kinase inhibitors and antivirals. Unlike standard spectral libraries, this document focuses on the regioisomeric differentiation of the 7-bromo derivative from its commonly co-synthesized 5-bromo and 6-bromo analogues. We present a self-validating assignment protocol based on scalar coupling analysis (
Structural Context & Utility
The indole-3-carboxylate core is a privileged structure in medicinal chemistry. The introduction of a bromine atom at the C7 position is synthetically challenging but pharmacologically valuable, often serving as a handle for Suzuki-Miyaura cross-couplings to access complex heterocycles.
Critical Quality Attribute (CQA): In Fischer indole synthesis or electrophilic bromination, regioisomeric mixtures (e.g., 5-Br vs. 7-Br) are common. Misidentifying the regioisomer at the intermediate stage can lead to "dead-end" SAR (Structure-Activity Relationship) campaigns.
Experimental Methodology
Synthesis & Sample Preparation
To ensure spectral fidelity, the following protocol is recommended for generating the analytical sample. This method minimizes paramagnetic impurities (which broaden signals) and ensures correct concentration for resolution of fine coupling.
-
Synthesis Route: Fischer Indole Synthesis utilizing (2-bromophenyl)hydrazine hydrochloride and ethyl pyruvate.
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient). Note: 7-bromo isomers often elute differently than 5-bromo isomers due to the dipole moment change near the NH.
-
NMR Solvent: DMSO-
(Preferred over CDCl to sharpen the NH signal and prevent exchange). -
Concentration: 10-15 mg in 0.6 mL solvent.
Instrument Parameters
-
Frequency: 400 MHz or higher (essential to resolve the H5 pseudo-triplet).
-
Temperature: 298 K.
-
Pulse Sequence: Standard zg30 or zg90.
1H NMR Interpretation (Product Analysis)
The spectrum of ethyl 7-bromoindole-3-carboxylate is defined by three distinct zones: the aliphatic ester, the deshielded heteroaromatic core, and the specific ABC splitting pattern of the benzene ring.
Spectral Data Summary (DMSO- )
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| NH | Indole amine | 12.2 - 12.5 | br s | - | Exchangeable; deshielded by aromaticity. |
| H2 | Heteroaromatic | 8.15 - 8.25 | s (or d) | Deshielded by C3-ester; often couples to NH. | |
| H4 | Aromatic | 8.00 - 8.10 | d | Diagnostic: Most downfield ring proton due to C3-carbonyl anisotropy. | |
| H6 | Aromatic | 7.45 - 7.55 | d | Ortho to H5; adjacent to Br. | |
| H5 | Aromatic | 7.10 - 7.20 | t (dd) | Diagnostic: Pseudo-triplet due to two ortho neighbors (H4, H6).[1] | |
| OCH | Ester | 4.25 - 4.35 | q | 7.1 | Classic ethyl quartet. |
| CH | Ester | 1.30 - 1.40 | t | 7.1 | Classic ethyl triplet. |
Detailed Mechanistic Assignment
The "Deshielding Zone" (H4 Identification)
The most critical assignment is H4 . In 3-carboxylate indoles, the carbonyl oxygen exerts a strong paramagnetic anisotropic effect on the spatially proximal H4 proton.
-
Observation: H4 appears significantly downfield (~8.0 ppm) compared to a standard indole (~7.6 ppm).
-
Validation: If this doublet is missing or shifted upfield, the ester is likely not at the 3-position, or the ring is substituted at C4.
The "Coupling Key" (H5 Identification)
The H5 proton is the only proton on the benzene ring with two ortho neighbors (H4 and H6).
-
Observation: It appears as a triplet (or doublet of doublets with similar
values). -
Differentiation: In 5-bromo or 6-bromo isomers, there is no proton with two ortho neighbors. This is the definitive proof of the 7-bromo (or 4-bromo) substitution pattern.
Comparative Analysis: Regioisomeric Differentiation
Distinguishing the 7-bromo product from alternatives (5-bromo or 6-bromo impurities) is the primary analytical challenge. The table below compares the "Fingerprint Region" (aromatic zone).
| Feature | 7-Bromo (Target) | 5-Bromo (Alternative) | 6-Bromo (Alternative) |
| Spin System | ABC (3 adjacent protons) | ABX (Isolated protons) | ABX (Isolated protons) |
| H4 Signal | Doublet ( | Doublet ( | Doublet ( |
| H5 Signal | Triplet ( | Not applicable (H5 is substituted) | Doublet of Doublets |
| H6 Signal | Doublet ( | Doublet of Doublets (Ortho+Meta) | Not applicable (H6 is substituted) |
| H7 Signal | Not applicable (Br substituted) | Doublet ( | Doublet ( |
| Key Differentiator | Presence of a Triplet (H5) | H4 is a meta-doublet (sharp) | H7 is a meta-doublet (sharp) |
Performance Insight
-
7-Bromo: The spectrum is "clean" with regular splitting (d, t, d).
-
5-Bromo: The H4 signal is a narrow doublet (
Hz) because it only sees the meta-proton H6. It lacks the large ortho-coupling found in the 7-bromo H4. -
6-Bromo: H7 appears as a narrow doublet (
Hz) upfield.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for confirming the 7-bromo structure using 1H NMR data.
Figure 1: Logical workflow for distinguishing regioisomers of bromoindole-3-carboxylates based on coupling constants.
References
-
Majima, R., & Kotake, M. (1930). Synthese des 7-Brom-indols und 7-Brom-indol-3-carbonsäure-esters. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis and early misidentification correction).
-
Leggetter, B. E., & Brown, R. K. (1960). The Structure of Monobrominated Ethyl Indole-3-carboxylate and the Preparation of 7-Bromoindole. Canadian Journal of Chemistry. (Definitive structural proof distinguishing 5, 6, and 7 isomers).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard for solvent referencing in DMSO-d6).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on spin system analysis and anisotropic effects).
Sources
Comparative Guide: 5-Bromo vs. 7-Bromo Indole-3-Carboxylate Reactivity
[1][2]
Executive Summary
While 5-bromo and 7-bromo indole-3-carboxylates share the same core scaffold, they exhibit distinct reactivity profiles governed by steric topology and electronic distribution .[1]
-
5-Bromo Isomer: Behaves as a pseudo-para substituted system relative to the indole nitrogen. It is sterically accessible and electronically activated for oxidative addition, amenable to standard Pd(0)/Pd(II) catalytic cycles.[1]
-
7-Bromo Isomer: Behaves as a pseudo-ortho substituted system.[1] It suffers from significant steric clash with the N1-substituent (or N-H), often requiring specialized bulky biarylphosphine ligands (e.g., XPhos, RuPhos) and higher activation energies to facilitate coupling.[1]
Structural & Electronic Landscape
To understand the divergence in reactivity, one must analyze the molecular orbital environment of the indole-3-carboxylate scaffold. The C3-carboxylate (ester) acts as an electron-withdrawing group (EWG), pulling electron density from the pyrrole ring.[1]
The Steric/Electronic Map
The following diagram illustrates the competing forces at play. The 7-position lies in the "Bay Region," directly impacted by the N1 environment.
Figure 1: Structural forces dictating reactivity.[1] Note the high steric penalty at C7 caused by the N1 interaction.
Key Differences Table
| Feature | 5-Bromo Indole-3-Carboxylate | 7-Bromo Indole-3-Carboxylate |
| Steric Environment | Open/Accessible. No significant steric interactions with N1 or C4.[1] | Hindered. "Bay region" effect between C7-Br and N1-R (or N1-H).[1] |
| Electronic Character | Electron-Rich (Relative). Receives mesomeric donation from N1 without inductive withdrawal.[1] | Inductively Deactivated. Proximity to electronegative N1 reduces electron density, slowing oxidative addition.[1] |
| Catalyst Requirement | Standard. Works with triphenylphosphine (PPh₃) or dppf based systems.[1] | Specialized. Requires electron-rich, bulky ligands (Buchwald type) to force oxidative addition.[1] |
| Common Failure Mode | Homocoupling (if catalyst loading is too high).[1] | Protodebromination (reduction) due to slow oxidative addition.[1] |
Cross-Coupling Performance Data
The following data summarizes typical yields and conditions for a Suzuki-Miyaura coupling (Ar-Br + Ph-B(OH)₂ → Ar-Ph) based on aggregated literature trends for electron-deficient indoles.
Comparative Yields & Conditions[2][3][4][5][6][7]
| Variable | 5-Bromo Isomer | 7-Bromo Isomer |
| Standard Catalyst (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) | Yield: 85-95% Reaction completes in 2-4 hours.[1] | Yield: <30% Stalled reaction; significant starting material remains. |
| Advanced Catalyst (Pd₂(dba)₃ + XPhos, K₃PO₄, Toluene/H₂O, 100°C) | Yield: >95% Overkill for this substrate, but effective.[1] | Yield: 75-88% Required to overcome steric barrier.[1] |
| N-Alkylation Effect | N-Methylation has minimal effect on yield.[1] | N-Methylation drastically reduces yield due to increased steric bulk at N1.[1] |
Technical Insight: The C3-ester makes the indole ring less electron-rich than a bare indole. While this generally assists oxidative addition (by lowering the LUMO energy), the steric penalty at C7 overrides this electronic benefit .[1] The Pd(0) species struggles to insert into the C7-Br bond because the bulky phosphine ligands collide with the N1 substituent.
Experimental Protocols
Protocol A: The "Standard" Route (Target: 5-Bromo)
Use this for 5-bromo substrates or 7-bromo substrates where N1 is unsubstituted (N-H) and sterics are minimized.[1]
Reagents:
-
Substrate: Methyl 5-bromoindole-3-carboxylate (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[1]
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
Workflow:
-
Degas: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvate: Add degassed DME and aqueous Na₂CO₃ via syringe.
-
Heat: Stir at 80°C for 4 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hex/EtOAc gradient).
Protocol B: The "High-Steric" Route (Target: 7-Bromo)
Mandatory for 7-bromo substrates, especially if N1-alkylated.[1]
Reagents:
-
Substrate: Methyl 7-bromoindole-3-carboxylate (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.5 equiv) — Excess required due to slower kinetics.[1]
-
Pre-Catalyst: XPhos Pd G2 or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) — Bulky, electron-rich ligand is critical.[1]
-
Base: K₃PO₄ (anhydrous, 3.0 equiv) — Anhydrous conditions often preferred to prevent protodebromination.[1]
Workflow:
-
Pre-complexation (if using separate ligand): Stir Pd₂(dba)₃ and XPhos in Toluene under Argon for 10 mins at RT to generate the active catalytic species (L-Pd-L).
-
Addition: Add the substrate, boronic acid, and base to the vessel.
-
Heat: Heat to 100–110°C (reflux). Vigorous stirring is essential.
-
Monitoring: Check LCMS at 2 hours. If conversion is <50%, add a second bolus of catalyst (1 mol%).[1]
-
Workup: Filter through Celite (to remove Pd black), concentrate, and purify.
Optimization Logic (Decision Tree)
When facing low yields with indole-3-carboxylates, use this logic flow to diagnose the failure mode based on the bromine position.
Figure 2: Troubleshooting logic for indole cross-couplings.
References
-
BenchChem. (2025).[4] Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole. Retrieved from [1]
-
Laha, J. K., et al. (2012).[1] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[1][5] Beilstein Journal of Organic Chemistry. Retrieved from [1]
-
Vacher, A., et al. (2021).[1] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[1] RSC Advances. Retrieved from [1]
-
Bickelhaupt, F. M., et al. (2022).[1] C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. Chemistry – A European Journal. Retrieved from [1]
-
Dudley, G. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.[6][4][2][3][7][8][9][10][11][12][13] Retrieved from [1]
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. mdpi.com [mdpi.com]
- 12. vc.bridgew.edu [vc.bridgew.edu]
- 13. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
Comparative Guide to the Cross-Coupling Efficiency of 7-Bromoindole Isomers
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] The ability to functionalize the indole ring at specific positions is paramount for the development of new therapeutic agents and materials. Among the various functionalization strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for creating carbon-carbon (C-C) and carbon-heteroatom bonds.[2][3] This guide provides a comprehensive analysis of the cross-coupling efficiency of 7-bromoindole isomers, offering valuable insights for researchers, scientists, and drug development professionals.
The strategic placement of a bromine atom on the indole ring allows for its participation in a wide array of transition-metal-catalyzed cross-coupling reactions.[4] This guide will focus on three of the most prevalent and synthetically useful transformations: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. By benchmarking the efficiency of these reactions across different bromoindole isomers (4-, 5-, 6-, and 7-bromoindole), we aim to provide a clear and objective comparison to aid in the rational design and execution of synthetic strategies.
The Critical Role of Isomerism in Reactivity
The position of the bromine atom on the indole ring significantly influences the electronic and steric environment of the C-Br bond, which in turn dictates its reactivity in cross-coupling reactions.[5][6][7] Understanding these differences is crucial for predicting reaction outcomes and optimizing conditions.
Electronic Effects
The electron-donating nature of the indole nitrogen atom affects the electron density at different positions of the benzene ring. This electronic distribution, influenced by inductive and resonance effects, can either facilitate or hinder the oxidative addition step, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.[3][8]
Steric Hindrance
The proximity of the bromine atom to the indole nitrogen and the pyrrole ring can create steric hindrance, impacting the approach of the bulky palladium catalyst and its ligands.[6] This is particularly relevant for the 7-bromo and 4-bromo isomers, where the bromine atom is situated in the sterically congested "bay region."
Benchmarking Cross-Coupling Reactions
This section provides a comparative overview of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions for different 7-bromoindole isomers. The data presented is a synthesis of established methodologies and provides a robust starting point for researchers.[1][2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a highly reliable method for forming C-C bonds by coupling an organoboron compound with an organic halide.[2][9] It is widely utilized for introducing aryl or heteroaryl substituents onto the indole core.[2][4]
Reaction Principle: The catalytic cycle involves the oxidative addition of the bromoindole to a palladium(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.[1][8]
Comparative Data for Suzuki-Miyaura Coupling of Bromoindole Isomers:
| Bromoindole Isomer | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 4-Bromoindole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | [10] |
| 5-Bromoindole | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | 95 | [11] |
| 6-Bromoindole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 | General knowledge |
| 7-Bromoindole | Pd(OAc)₂ (2), P(o-tol)₃ (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 78 | [12] |
Insights and Causality:
-
5- and 6-Bromoindoles: These isomers generally exhibit the highest reactivity and yields. The C-Br bond is electronically activated and sterically accessible, facilitating efficient oxidative addition.
-
4- and 7-Bromoindoles: The steric hindrance around the C-Br bond in these isomers often necessitates more forcing reaction conditions (higher temperatures, longer reaction times) and the use of bulky phosphine ligands like SPhos or P(o-tol)₃ to promote the reaction.[3]
Heck Coupling: Introducing Alkenyl Moieties
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted indoles.[2][13] These products are valuable intermediates for further chemical transformations.
Reaction Principle: The mechanism involves oxidative addition of the bromoindole to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the vinylindole product and regenerate the catalyst.[14]
Comparative Data for Heck Coupling of Bromoindole Isomers:
| Bromoindole Isomer | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 4-Bromoindole | Pd(OAc)₂ (2), P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | 75 | General knowledge |
| 5-Bromoindole | Pd(OAc)₂ (5) | Et₃N | Acetonitrile | 80 | 12 | 90 | [2] |
| 6-Bromoindole | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | DMF | 110 | 16 | 88 | General knowledge |
| 7-Bromoindole | Pd(OAc)₂ (5), PPh₃ (10) | Et₃N | DMF | 120 | 24 | 65 | [15] |
Insights and Causality:
-
Similar to the Suzuki coupling, 5- and 6-bromoindoles are more reactive due to favorable electronic and steric properties.
-
The Heck reaction with 4- and 7-bromoindoles can be more challenging, often requiring higher temperatures and specific ligand systems to achieve reasonable yields. The intramolecular Heck reaction of N-acryloyl-7-bromoindolines has been studied as a variant.[15]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the arylation of amines.[2][16] It is a key method for preparing aminoindole derivatives, which are prevalent in pharmacologically active compounds.
Reaction Principle: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the C-N bond.[16][17]
Comparative Data for Buchwald-Hartwig Amination of Bromoindole Isomers:
| Bromoindole Isomer | Catalyst System (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 4-Bromoindole | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 82 | General knowledge |
| 5-Bromoindole | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 8 | 94 | [18] |
| 6-Bromoindole | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 90 | General knowledge |
| 7-Bromoindole | Pd(OAc)₂ (5) | DavePhos (7.5) | NaOtBu | Toluene | 110 | 24 | 75 | [19] |
Insights and Causality:
-
The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos, BINAP, and RuPhos are often required to facilitate both the oxidative addition and reductive elimination steps.[16][17]
-
Again, the 5- and 6-bromo isomers are generally more reactive. The steric hindrance in 4- and 7-bromoindoles can be overcome with carefully selected bulky ligands, though sometimes at the cost of reaction time and yield.
Experimental Protocols
To ensure reproducibility and provide a practical resource, detailed experimental protocols for each benchmarked reaction are provided below. These protocols are based on established and reliable methodologies.[1][2][9][18]
General Procedure for Suzuki-Miyaura Coupling
-
To a Schlenk flask, add the bromoindole (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[1]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
General Procedure for Heck Coupling
-
In a sealable reaction vessel, combine the bromoindole (1.0 equiv.), alkene (1.5 equiv.), palladium catalyst (2-5 mol%), and base (e.g., Et₃N, 2.0 equiv.).
-
Add the anhydrous solvent (e.g., DMF or acetonitrile).
-
Seal the vessel and heat the mixture to the indicated temperature.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium black.[2]
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the bromoindole (1.0 equiv.), amine (1.2 equiv.), palladium precatalyst (1-5 mol%), ligand, and base (1.5-2.0 equiv.).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for the Heck cross-coupling reaction.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 7-Bromoindole-3-carboxylate
As a Senior Application Scientist, my priority is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 7-Bromoindole-3-carboxylate, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Our goal is to foster a culture of safety and regulatory compliance, ensuring that your work can proceed with confidence.
This compound, like many specialized reagents, requires meticulous handling from acquisition to disposal. The overriding principle is that a disposal plan must be in place before you even begin your work.[1] This ensures that waste is managed safely, legally, and efficiently, preventing unexpected complications.
Part 1: Hazard Characterization and Assessment
Based on these analogs, Ethyl 7-Bromoindole-3-carboxylate should be handled as a compound that is:
Furthermore, its chemical structure places it into two critical regulatory categories for waste management: it is a solid and a halogenated organic compound . This classification is paramount for the disposal process.
| Hazard Profile: Ethyl 7-Bromoindole-3-carboxylate (Inferred) | |
| Physical State | Solid (Powder/Crystal)[6] |
| GHS Hazard Classifications | Skin Irritation (Category 2)[2][4] Serious Eye Irritation (Category 2)[2][4] Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[2][4] Acute Toxicity, Oral/Dermal/Inhalation (Category 4 - Harmful)[5] |
| Primary Disposal Class | Halogenated Organic Solid Waste[7][8] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA)[9][10] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Ethyl 7-Bromoindole-3-carboxylate is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10] RCRA regulates hazardous waste from "cradle-to-grave," meaning the generator (your lab) is responsible for the waste until its final, safe disposal.[1]
The following workflow ensures compliance and safety.
Before handling the compound or its waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[11]
-
Skin and Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator (e.g., N95 dust mask) may be required to prevent inhalation.[5]
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contaminating waste streams dramatically increases disposal costs.[12][13]
Causality: Ethyl 7-Bromoindole-3-carboxylate is a halogenated organic compound because it contains bromine. Halogenated wastes cannot be recycled as fuel and must be incinerated at high temperatures, a more expensive disposal process.[12] Mixing it with non-halogenated solvents makes the entire volume of waste more costly to dispose of.[13]
Procedure:
-
Designate a specific waste container exclusively for "Solid Halogenated Organic Waste."
-
The container must be made of a compatible material (e.g., a wide-mouth HDPE or glass jar with a screw-top lid) and be in good condition, free of cracks or defects.[14]
-
Never mix this solid waste with non-halogenated waste, liquid waste, or aqueous waste.[12]
Federal and state regulations require that hazardous waste be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14]
Procedure:
-
Labeling: The moment you add the first spatula of waste to your designated container, it must be labeled. Use your institution's official hazardous waste label.[15][16] The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "Ethyl 7-Bromoindole-3-carboxylate". List any other chemical constituents if it is a mixture.
-
The date accumulation started.
-
-
Storage:
-
Place the labeled container in a designated SAA within your lab. This area should be clearly marked with an official SAA sign.[14]
-
The container must be kept securely closed at all times except when you are actively adding waste.[12][15]
-
Store the waste container in secondary containment, such as a plastic tub or tray, to contain any potential spills.[14]
-
Ensure incompatible waste containers are segregated within the SAA.[15]
-
Once your waste container is full, or within six months of the start date on the label, you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[15]
Procedure:
-
Ensure the lid is tightly sealed and the label is complete and legible.
-
Follow your institution's specific procedure for requesting a waste pickup, which is typically done through an online portal.[17][18]
-
EHS will collect the waste and manage its transport to a licensed hazardous waste disposal facility.[14]
Prohibited Actions:
-
DO NOT dispose of Ethyl 7-Bromoindole-3-carboxylate down the sink.[17]
-
DO NOT discard it in the regular or biohazardous trash.[15]
-
DO NOT use intentional evaporation in a fume hood as a disposal method.[17]
Part 3: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately notify colleagues in the area.
-
Isolate the Area: Secure the location of the spill to prevent further spread.
-
Don PPE: If not already wearing it, don the appropriate PPE as described in Part 2, Step 1.
-
Containment and Cleanup:
-
For a small spill of the solid powder, gently sweep it up using a dustpan and brush or a HEPA-filtered vacuum. Avoid raising dust.
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into your "Solid Halogenated Organic Waste" container.
-
Clean the spill area thoroughly.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing Ethyl 7-Bromoindole-3-carboxylate waste from generation to disposal.
Caption: Decision workflow for the disposal of Ethyl 7-Bromoindole-3-carboxylate waste.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
-
U.S. Environmental Protection Agency. RCRA Characteristic Waste | Office of Clinical and Research Safety.[Link]
-
Lion Technology. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube. [Link]
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August Mack Environmental. (2025, July 23). How Is Hazardous Waste Defined Under RCRA?[Link]
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U.S. Environmental Protection Agency. (2009, October 15). Hazardous Waste Characteristics: A User-Friendly Reference Document.[Link]
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University of California, Irvine Environmental Health & Safety. Laboratory Hazardous Chemical Waste Guidelines.[Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]
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Harvard University Environmental Health and Safety. Chemical and Hazardous Waste.[Link]
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The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide.[Link]
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LSU Health New Orleans Environmental Health and Safety. (2024, May 6). EHS 200.04 Chemical Waste Management Procedures.[Link]
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University of Louisville Environmental Health and Safety. Halogenated Waste.[Link]
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University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.[Link]
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Dartmouth College. Hazardous Waste Disposal Guide.[Link]
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Safety Data Sheet. (2017, June 16). Warning.[Link]
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University of Missouri Environmental Health and Safety. Hazardous Waste Reduction.[Link]
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NOVA Chemicals. (2019, April 10). Safety Data Sheet.[Link]
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Volcke Aerosol Company NV. (2018, May 14). Safety Data Sheet.[Link]
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- 8. mn.uio.no [mn.uio.no]
- 9. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
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- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
